molecular formula C19H22ClNO2 B2696370 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide CAS No. 1286699-53-3

2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide

Cat. No.: B2696370
CAS No.: 1286699-53-3
M. Wt: 331.84
InChI Key: OKWJGOWZDUGBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is a useful research compound. Its molecular formula is C19H22ClNO2 and its molecular weight is 331.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide, with the CAS number 1286699-53-3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClNO2C_{19}H_{22}ClNO_2, with a molecular weight of 331.8 g/mol. The compound features a chlorophenyl group attached to a hydroxy-substituted butyl chain linked to an acetamide moiety. This unique structure suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H22ClNO2
Molecular Weight331.8 g/mol
CAS Number1286699-53-3

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors in the body. Similar compounds have demonstrated activities such as:

  • Antibacterial : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Antiviral : Preliminary studies suggest potential antiviral properties, particularly against viruses like HCV and HBV.
  • Anti-inflammatory : The presence of hydroxyl groups may contribute to anti-inflammatory effects.

Case Studies and Research Findings

  • Antiviral Activity :
    • A study evaluated the compound's efficacy against Hepatitis C Virus (HCV). The compound exhibited significant inhibition of HCV replication in vitro, with an EC50 value indicating its potency as an antiviral agent .
  • Enzyme Inhibition :
    • Research into enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
  • Anti-inflammatory Effects :
    • In models of inflammation, the compound reduced markers of inflammation, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

Structural FeaturePotential Effect
Chlorophenyl GroupEnhances lipophilicity and receptor binding
Hydroxy GroupMay contribute to hydrogen bonding interactions
Acetamide MoietyEssential for biological activity and solubility

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Acetamide : Reaction between the appropriate chlorinated phenol and acetic anhydride.
  • Hydroxymethylation : Introduction of the hydroxy group through selective reduction.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-16-7-9-17(20)10-8-16/h2-10,23H,11-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWJGOWZDUGBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.